molecular formula C10H9F3N2S B13344299 3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13344299
M. Wt: 246.25 g/mol
InChI Key: YVKDVDUNMWXYRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile, exhibiting a broad substrate scope .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. scalable methods involving the use of trifluoroacetonitrile and pyridinium ylides have been reported, indicating potential for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and photocatalysts . Conditions often involve mild temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functionalization being targeted. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C10H9F3N2S

Molecular Weight

246.25 g/mol

IUPAC Name

3-ethylsulfanyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C10H9F3N2S/c1-2-16-9-6-14-8-5-7(10(11,12)13)3-4-15(8)9/h3-6H,2H2,1H3

InChI Key

YVKDVDUNMWXYRY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CN=C2N1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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